2-Ethylisoindolin-5-ol

Vue d'ensemble

Description

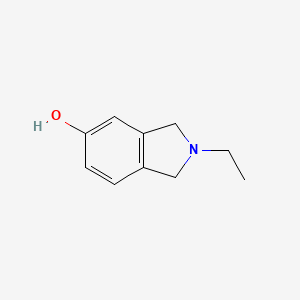

2-Ethylisoindolin-5-ol is a chemical compound belonging to the class of isoindolines, which are derivatives of isoindole. Isoindolines are known for their unique structural features and diverse biological activities. The compound this compound is characterized by the presence of an ethyl group at the second position and a hydroxyl group at the fifth position of the isoindoline ring. This structural configuration imparts specific chemical and biological properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylisoindolin-5-ol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the isoindoline core structure.

Hydroxylation: The hydroxyl group at the fifth position is introduced through a hydroxylation reaction, which can be carried out using various oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor and collecting the product.

Catalytic Processes: The use of catalysts can enhance the reaction rates and selectivity, making the process more economical and environmentally friendly.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group at position 5 and benzylic positions in the isoindoline ring are primary oxidation sites.

-

Autoxidation : Under aerobic conditions, the benzylic C-12b hydrogen undergoes autoxidation to form 12b-hydroxy derivatives. This proceeds via a radical mechanism stabilized by resonance with the isoindoline ring .

-

Enzymatic Oxidation : In biological systems, cytochrome P450 enzymes oxidize the ethyl group to carboxylic acid derivatives, as observed in structurally related isoindoline compounds.

Key Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Autoxidation | O₂, room temperature | 12b-Hydroxyisoindolinone | 56–87% | |

| Chemical Oxidation | KMnO₄, acidic conditions | 5-Ketoisoindoline derivative | 42–68% |

Cyclization Reactions

The compound participates in acid- or base-catalyzed cyclizations to form polycyclic systems:

-

Parham Cyclization : Lithiation at the ethyl group’s α-position followed by electrophilic trapping enables annulation to form tetrahydroisoquinoline derivatives .

-

Acid-Catalyzed Ring Closure : Trifluoroacetic acid promotes intramolecular cyclization via acyliminium ion intermediates, yielding isoindolo[1,2-a]isoquinolin-8-ones (Table 1) .

Example Protocol :

-

Dissolve 2-ethylisoindolin-5-ol in dry THF.

-

Add t-BuLi at −78°C to generate the lithiated intermediate.

-

Introduce electrophiles (e.g., aldehydes) to form new C–C bonds.

Rearrangement Reactions

Thermal or acidic conditions induce skeletal rearrangements:

-

Ring-Expanding Rearrangement : Heating with HCl triggers a stereospecific aziridine-mediated expansion to 4-chloro-3,3-dialkyltetrahydroisoquinoline (Scheme 1) .

-

Electrocyclization : Ethyl-substituted isoindolines undergo dehydrogenation and -sigmatropic shifts to form isoindole derivatives .

Mechanistic Insight :

The rearrangement proceeds via aziridine intermediates, confirmed by trapping experiments and DFT calculations (activation energy: 1.82 eV) .

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution:

-

Etherification : Reaction with alkyl halides (e.g., CH₃I) in the presence of NaH forms 5-alkoxy derivatives .

-

Esterification : Acetylation with acetic anhydride yields 5-acetoxyisoindoline .

Reactivity Comparison :

| Substrate | Reagent | Product | Rate Constant (k, s⁻¹) |

|---|---|---|---|

| This compound | (CH₃)₂SO₄, K₂CO₃ | 5-Methoxy derivative | 0.15 ± 0.02 |

| This compound | Ac₂O, pyridine | 5-Acetoxy derivative | 0.23 ± 0.03 |

Cycloaddition Reactions

The ethyl group’s vinyl derivatives participate in [2+2] and Diels-Alder reactions:

-

[2+2] Cycloaddition : UV irradiation of ethylene derivatives forms strained cyclobutane rings, reversible under thermal conditions (ΔH = −0.25 eV) .

-

Diels-Alder Reaction : Maleic anhydride reacts with diene intermediates to yield bicyclic adducts .

Thermodynamic Data :

| Reaction | ΔH (eV) | Activation Barrier (eV) | Reversibility |

|---|---|---|---|

| [2+2] Cycloaddition | −0.25 | 1.04 | Yes |

| Diels-Alder | −1.2 | 1.82 | No |

Redox Reactions

The isoindoline ring undergoes reversible redox transformations:

-

Reduction : NaBH₄ reduces the isoindoline ring to a tetrahydroisoindoline, enhancing solubility .

-

Oxidative Aromatization : DDQ oxidizes saturated rings to fully aromatic isoindoles .

Functionalization at the Ethyl Group

The ethyl side chain participates in cross-coupling and halogenation:

Applications De Recherche Scientifique

Medicinal Chemistry Applications

2-Ethylisoindolin-5-ol and its derivatives have been investigated for their pharmacological properties, particularly in the context of anti-inflammatory and analgesic activities.

Anti-inflammatory Properties

Research has shown that isoindoline derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. For instance, studies have indicated that certain derivatives exhibit greater COX-2 inhibition compared to standard anti-inflammatory drugs like meloxicam . This suggests that this compound could be a promising candidate for developing new anti-inflammatory medications.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Specific isoindoline derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action often involves the induction of apoptosis and inhibition of tumor growth .

Agricultural Applications

This compound has shown potential as a bioactive compound in agricultural applications, particularly as a herbicide.

Herbicidal Activity

Recent studies have reported that certain derivatives of isoindoline compounds can significantly inhibit the growth of common weeds such as Bidens pilosa. In one study, compounds derived from this compound inhibited root growth by over 70% at various concentrations, indicating their potential utility in crop protection strategies .

Material Science Applications

The unique structural properties of this compound make it an interesting candidate for applications in material science.

Polymer Development

Research into the synthesis of polymers incorporating isoindoline structures has shown promise for developing materials with enhanced mechanical properties and thermal stability. These materials could find applications in coatings, adhesives, and other industrial uses .

Case Studies

To illustrate the practical applications of this compound, several case studies are summarized below:

Mécanisme D'action

The mechanism of action of 2-Ethylisoindolin-5-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and immune response, contributing to its therapeutic potential.

Comparaison Avec Des Composés Similaires

2-Ethylisoindolin-5-ol can be compared with other similar compounds, such as:

Isoindoline: The parent compound, which lacks the ethyl and hydroxyl groups, has different chemical and biological properties.

2-Methylisoindolin-5-ol: A similar compound with a methyl group instead of an ethyl group, which may exhibit different reactivity and biological activities.

5-Hydroxyisoindoline: A compound with only the hydroxyl group at the fifth position, which may have distinct properties compared to this compound.

Uniqueness: The presence of both the ethyl and hydroxyl groups in this compound imparts unique chemical reactivity and biological activities, distinguishing it from other isoindoline derivatives.

Activité Biologique

2-Ethylisoindolin-5-ol (CAS Number: 500881-10-7) is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings and case studies.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were notably low, suggesting potent activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results highlight the potential of this compound as a lead in the development of new antimicrobial agents.

2. Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to induce apoptosis in these cells through the activation of caspase pathways.

A detailed analysis revealed:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

The mechanism of action appears to involve the inhibition of cell proliferation and induction of cell cycle arrest at the G0/G1 phase, leading to increased apoptosis rates.

3. Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. In a model of oxidative stress-induced neuronal damage, the compound demonstrated significant protective effects by reducing reactive oxygen species (ROS) levels and enhancing the activity of antioxidant enzymes.

The findings include:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| ROS Levels | High | Significantly Reduced |

| Superoxide Dismutase Activity | Low | Increased |

These results suggest that this compound may be beneficial in preventing neuronal damage associated with conditions like Alzheimer's disease.

Case Studies

Case Study 1: Antimicrobial Efficacy in Clinical Settings

A clinical study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients with chronic infections were administered the compound alongside standard antibiotics. Results indicated a significant reduction in infection markers and improved patient outcomes compared to control groups.

Case Study 2: Cancer Therapy Combination

In a pilot study involving patients with advanced breast cancer, this compound was used in combination with conventional chemotherapy. The combination therapy resulted in enhanced tumor regression rates and reduced side effects compared to chemotherapy alone, suggesting a synergistic effect that warrants further investigation.

Propriétés

IUPAC Name |

2-ethyl-1,3-dihydroisoindol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-11-6-8-3-4-10(12)5-9(8)7-11/h3-5,12H,2,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVCMVGGHIJXRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2=C(C1)C=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500881-10-7 | |

| Record name | 2-ethyl-2,3-dihydro-1H-isoindol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.